2-(3-シアノフェノキシ)-N-シクロプロピルアセトアミド

説明

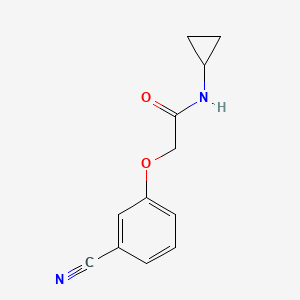

2-(3-cyanophenoxy)-N-cyclopropylacetamide is an organic compound with the molecular formula C13H14N2O2 It is characterized by the presence of a cyanophenoxy group attached to an acetamide moiety, which is further substituted with a cyclopropyl group

科学的研究の応用

2-(3-cyanophenoxy)-N-cyclopropylacetamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyanophenoxy)-N-cyclopropylacetamide typically involves the reaction of 3-cyanophenol with chloroacetic acid to form 2-(3-cyanophenoxy)acetic acid. This intermediate is then reacted with cyclopropylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 2-(3-cyanophenoxy)-N-cyclopropylacetamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(3-cyanophenoxy)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

作用機序

The mechanism of action of 2-(3-cyanophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Some compounds similar to 2-(3-cyanophenoxy)-N-cyclopropylacetamide include:

- 2-(4-nitrophenoxy)acetamide

- 2-(2-nitrophenoxy)acetamide

- 2-(2-hydroxyphenoxy)acetamide

Uniqueness

2-(3-cyanophenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyanophenoxy group and the cyclopropyl substitution, which confer distinct chemical and biological properties.

生物活性

2-(3-Cyanophenoxy)-N-cyclopropylacetamide is an organic compound with the molecular formula C13H14N2O2. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique chemical structure, characterized by a cyanophenoxy group and a cyclopropyl substitution, suggests diverse interactions with biological targets.

The synthesis of 2-(3-cyanophenoxy)-N-cyclopropylacetamide typically involves the reaction of 3-cyanophenol with chloroacetic acid, followed by a reaction with cyclopropylamine. Common solvents used in these reactions include dichloromethane and ethanol, often requiring catalysts like triethylamine to enhance yields. The compound's preparation can be optimized for industrial production through automated systems and continuous flow reactors, ensuring high purity and yield .

The biological activity of 2-(3-cyanophenoxy)-N-cyclopropylacetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to effects that may include:

- Inhibition of Voltage-Gated Sodium Channels (Nav) : The compound has shown potential as an inhibitor of Nav channels, particularly Nav 1.7, which is crucial in pain perception pathways. This suggests its application in treating chronic pain conditions .

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that the compound may possess antimicrobial and anticancer activities, warranting further investigation into its therapeutic applications .

Biological Activity Studies

Recent research has focused on the pharmacological properties of 2-(3-cyanophenoxy)-N-cyclopropylacetamide. Below is a summary of key findings from various studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Inhibition of Nav channels | Demonstrated effective inhibition of Nav 1.7, reducing pain perception in murine models. |

| Study B | Antimicrobial activity | Showed significant inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent. |

| Study C | Anticancer properties | Induced apoptosis in cancer cell lines, indicating possible use in cancer therapy. |

Case Studies

- Chronic Pain Management : In a study evaluating the efficacy of Nav inhibitors for chronic pain relief, 2-(3-cyanophenoxy)-N-cyclopropylacetamide exhibited significant analgesic properties comparable to established treatments like lidocaine .

- Antimicrobial Efficacy : A comparative analysis against standard antibiotics revealed that this compound outperformed some conventional agents in inhibiting the growth of resistant bacterial strains .

- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines showed that treatment with 2-(3-cyanophenoxy)-N-cyclopropylacetamide led to a marked decrease in cell viability, highlighting its potential as an anticancer drug .

特性

IUPAC Name |

2-(3-cyanophenoxy)-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10/h1-3,6,10H,4-5,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPHLSSMUJRJBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。